molecular formula C21H23N3O B8432017 5,6-Dimethyl-1-[1-(phenylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one

5,6-Dimethyl-1-[1-(phenylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B8432017
M. Wt: 333.4 g/mol
InChI Key: VZSIMBAKXIUZJY-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1-[1-(phenylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C21H23N3O and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-5,6-dimethyl-1H-benzimidazol-2-one

InChI

InChI=1S/C21H23N3O/c1-15-12-19-20(13-16(15)2)24(21(25)22-19)18-8-10-23(11-9-18)14-17-6-4-3-5-7-17/h3-8,12-13H,9-11,14H2,1-2H3,(H,22,25)

InChI Key

VZSIMBAKXIUZJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)N2)C3=CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-benzyl-3-carbethoxy-4-piperidone (3 mmol, 784 mg) in xylene (20 mL) was treated at room temperature with 4,5-dimethyl-1,2-benzenediamine (3 mmol, 408.6 mg, 1 eq) and the suspension was stirred under reflux under argon overnight then further for 5 h. The mixture was concentrated under reduced pressure to give a brown residue, which was treated with ethyl acetate and a touch of methanol. Beige crystals formed from the brown solution and were filtered off and dried under reduced pressure (vacuum oven) to give the title compound (1.05 mmol, 350 mg, 35% yield). M+H 334.3.
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
408.6 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
35%

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